Suptopin-2

Overview

Description

Molecular Structure Analysis

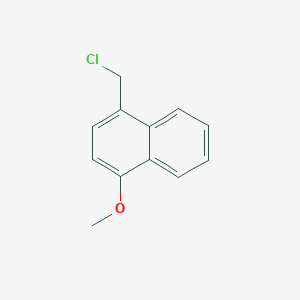

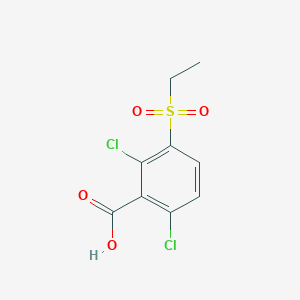

The SMILES string for Suptopin-2 isCOc1cc(\\C=C\\C(=O)C2=C(O)C=C(C)OC2=O)cc(OC)c1O . The InChI is 1S/C17H16O7/c1-9-6-12(19)15(17(21)24-9)11(18)5-4-10-7-13(22-2)16(20)14(8-10)23-3/h4-8,19-20H,1-3H3/b5-4+ . Physical And Chemical Properties Analysis

Suptopin-2 is a solid substance that is soluble in DMSO . It has a molecular weight of 332.30 . The storage temperature is 2-8°C .Scientific Research Applications

Detection in Multi-Herbal Tea

Suptopin-2 has been identified in the context of sulfonylureas (SUs), which are anti-diabetic drugs. A study developed a monoclonal antibody recognizing various SUs, including Suptopin-2, to detect their illegal adulteration in multi-herbal tea. The developed assay demonstrated effective screening for SUs adulteration in these products (Xie et al., 2021).

Role in Metabolic Disorders

In a broader context of metabolic disorders, peptides like Suptopin-2 have been studied for their therapeutic potential. For instance, the novel peptide CHM-273S, derived from milk hydrolysate, shows promise for treating obesity and type 2 diabetes (T2D). These peptides, possibly including Suptopin-2, might regulate key metabolic pathways and offer new approaches to managing these conditions (Mitkin et al., 2022).

Neuropharmacological Applications

Studies on serotonin modulators, which might include Suptopin-2, highlight their potential for treating neuropsychiatric disorders such as depression, anxiety, and schizophrenia. These substances act on specific receptors in the central nervous system, offering novel therapeutic pathways (Jůza et al., 2020).

Renin-Angiotensin System Modulation

Suptopin-2, as a peptide, may also be relevant in studies exploring the renin-angiotensin system (RAS). Research on angiotensin II, a peptide hormone, and its analogs has led to significant advancements in hypertension treatment. This indicates the potential role of peptide-based substances like Suptopin-2 in managing cardiovascular diseases (Matsoukas et al., 2021).

Tryptophan-Derived Molecules in Health

Tryptophan metabolism, to which Suptopin-2 may be related, is critical in numerous physiological processes. Tryptophan-derived molecules like melatonin and serotonin play significant roles in sleep regulation, mood, and cognitive function. This suggests the potential of Suptopin-2 in managing conditions related to tryptophan metabolism (Kałużna-Czaplińska et al., 2019).

Potential in Treating Obesity and Diabetes

Leptin, a hormone involved in regulating metabolism and food intake, has been studied extensively. Since Suptopin-2 is a peptide, it could potentially interact with leptin pathways, offering new insights into obesity and type 2 diabetes treatment. Research in this area focuses on understanding leptin resistance and developing therapies to counteract it (Friedman, 2019).

properties

IUPAC Name |

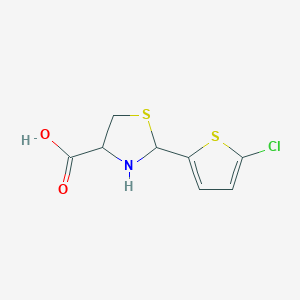

4-hydroxy-3-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]-6-methylpyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O7/c1-9-6-12(19)15(17(21)24-9)11(18)5-4-10-7-13(22-2)16(20)14(8-10)23-3/h4-8,19-20H,1-3H3/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCXJIWTVFHYSKF-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)O1)C(=O)C=CC2=CC(=C(C(=C2)OC)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=O)O1)C(=O)/C=C/C2=CC(=C(C(=C2)OC)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00716250 | |

| Record name | (3Z)-3-[(2E)-1-Hydroxy-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-en-1-ylidene]-6-methyl-2H-pyran-2,4(3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00716250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Suptopin-2 | |

CAS RN |

331852-66-5 | |

| Record name | (3Z)-3-[(2E)-1-Hydroxy-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-en-1-ylidene]-6-methyl-2H-pyran-2,4(3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00716250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,3-benzodiazol-2-amine](/img/structure/B1417320.png)

![1-[(5-chloro-1-methyl-1H-imidazol-2-yl)methyl]-1,4-diazepane](/img/structure/B1417321.png)

![6-Chloro-3-(2-thienylmethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1417324.png)

![2,6-Dimethyl-4-[2-(piperidin-4-yl)ethyl]morpholine](/img/structure/B1417328.png)

![1-[2-(2-Chlorophenyl)cyclopropyl]ethan-1-one](/img/structure/B1417329.png)